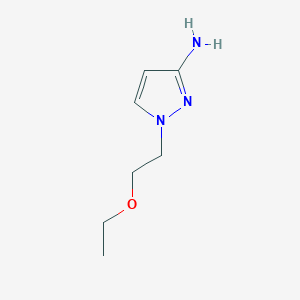

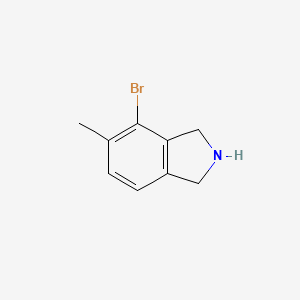

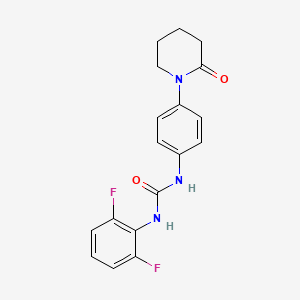

![molecular formula C11H12N2O2 B2971173 spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one CAS No. 1603067-48-6](/img/structure/B2971173.png)

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

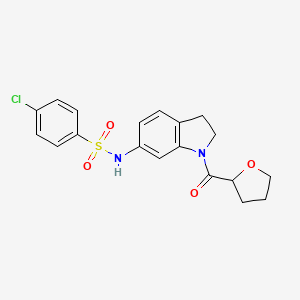

Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one is a heterocyclic compound that contains a spiro-pyrrolidinone system and a pyridine moiety. It is part of the 1H-Pyrrolo[2,3-c]pyridine family .

Molecular Structure Analysis

The molecular structure of spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one includes a pyrrole ring and a pyrazine ring . The molecular formula is C11H12N2O2.Aplicaciones Científicas De Investigación

Organocatalytic Synthesis and Biological Activities

- Enantioselective Organocatalytic Synthesis : The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity through an enantioselective organocatalytic approach has been demonstrated. This method provides a rapid synthesis route for derivatives exhibiting important biological activities, utilizing asymmetric catalytic three-component 1,3-dipolar cycloadditions under mild conditions. The process highlights the importance of spirooxindole derivatives in medicinal chemistry and diversity-oriented synthesis due to their significant biological activities (Chen et al., 2009).

Synthesis Strategies for Bioactive Compounds

- Construction of Spiro[pyrrolidine-3,3′-oxindoles] : Various strategies for synthesizing the spiro[pyrrolidine-3,3′-oxindole] ring system, found at the core of numerous alkaloids with significant biological activity, have been reported. These strategies are crucial for the synthesis of complex molecules like coerulescine, horsfiline, elacomine, and others, demonstrating the role of spiro[pyrrolidine-3,3′-oxindoles] in the development of bioactive molecules (Marti & Carreira, 2003).

Advanced Synthetic Approaches

- One-Pot Assembly of Spiro[pyrrolidine-3,3'-oxindoles] : A novel synthetic approach based on the cascade transformation of 3-(2-azidoethyl)oxindoles has been developed. This method allows for the efficient synthesis of spiro[pyrrolidine-3,3'-oxindoles] with various substituents, highlighting the versatility of these compounds in synthesizing biologically relevant molecules (Akaev et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of “spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one” are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Mode of Action

The compound interacts with its targets, FGFRs, and inhibits their activity . This inhibition disrupts the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The compound’s action disrupts this process, thereby inhibiting the FGFR signaling pathway .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .

Propiedades

IUPAC Name |

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-1-4-12-7-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJHBRRDBGTETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=NC=C3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B2971091.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2971092.png)

![2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971097.png)

![6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2971100.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2971106.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2971107.png)

![5-{[3-Oxo-2-(thiophen-2-yl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2971111.png)